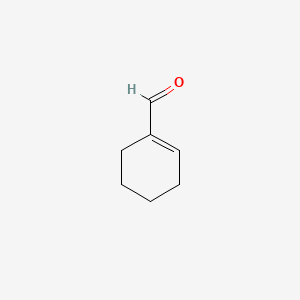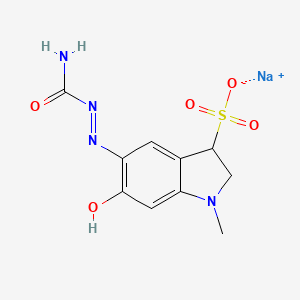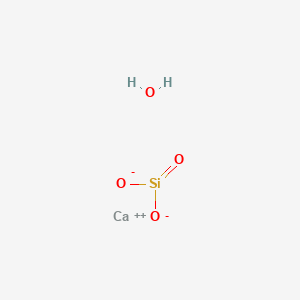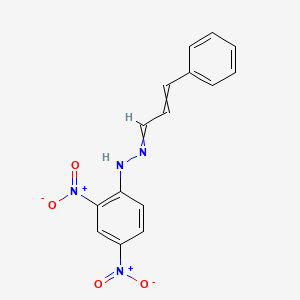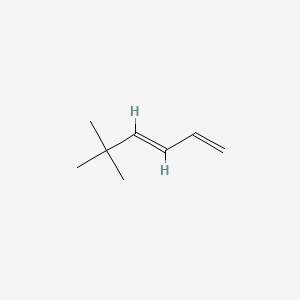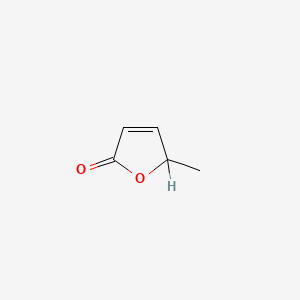
Bismuth subnitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Bismuth subnitrate primarily targets the gastric mucosa . It is used as an antacid and has been shown to exert protective effects on the gastric mucosa .
Mode of Action
The protective effects of this compound may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease . This compound acts as an antacid that exerts protective effects on the gastric mucosa . In a double-blind endoscopically controlled study, bismuth substrate was demonstrated to be effective for symptomatic relief in duodenal ulcers .
Biochemical Pathways
It has been suggested that bismuth drugs disrupt multiple essential pathways in pathogens, including damaging the oxidative defense systems and eliminating the bacterial ph-buffering ability by binding and functional perturbation of several key enzymes .
Pharmacokinetics
this compound has poor absorption in the gastrointestinal (GI) tract. Increased gastric pH may increase bismuth absorption . Once absorbed, it is distributed throughout the body tissues, including bone . Unabsorbed bismuth is excreted in the feces . The plasma half-life of this compound is about 5 days .
Result of Action
The result of this compound’s action is the relief of symptoms associated with duodenal ulcers . In the alcohol model of mucosal injury in the rat, bismuth substrate was shown to be cytoprotective . In a randomized clinical study consisting of patients with H. pylori-associated duodenal ulcer, adjunctive use of colloidal this compound in a short treatment regimen with omeprazole and clarithromycin resulted in improved eradication rate of H. pylori .
Action Environment
The action of this compound can be influenced by environmental factors such as the pH of the stomach. An increased gastric pH may enhance the absorption of bismuth . As a result, there is a growing interest in developing new bismuth compounds and approaches to overcome this challenge .
Biochemische Analyse
Biochemical Properties
Bismuth Subnitrate plays a role in biochemical reactions, particularly in the treatment of peptic ulcers, functional dyspepsia, and chronic gastritis .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . There may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Bismuth subnitrate can be synthesized through the reaction of bismuth metal with concentrated nitric acid. The reaction produces bismuth nitrate, which is then hydrolyzed to form this compound . Industrial production methods involve the hydrolytic purification of bismuth by precipitation from nitric acid solutions at elevated temperatures, followed by processing with concentrated nitric acid .
Analyse Chemischer Reaktionen
Bismuth subnitrate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be reduced to bismuth metal or oxidized to bismuth oxides.
Substitution Reactions: It can react with halogens to form bismuth halides.
Catalytic Reactions: This compound acts as an efficient heterogeneous catalyst for the acetalization and ketalization of carbonyl compounds with diols under mild conditions.
Common reagents used in these reactions include nitric acid, halogens, and diols. Major products formed from these reactions include bismuth oxides, bismuth halides, and acetals or ketals.
Wissenschaftliche Forschungsanwendungen
Bismuth subnitrate has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Bismuth subnitrate is similar to other bismuth compounds, such as bismuth subsalicylate and bismuth subgallate. it is unique in its high water solubility and specific applications in gastrointestinal treatments . Other similar compounds include:
Bismuth subsalicylate: Used as an antidiarrheal and anti-inflammatory agent.
Bismuth subgallate: Used for its astringent and antiseptic properties.
Bismuth subcitrate: Used in combination with antibiotics for the treatment of Helicobacter pylori infections.
This compound stands out due to its specific use in over-the-counter antacids and its effectiveness in treating duodenal ulcers and gastrointestinal disorders .
Eigenschaften
| Based on the findings of a clinical investigation in patients with duodenal ulcer disease and healthy volunteers receiving oral bismuth subnitrate tablets, the protective effects of bismuth subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease. Antacid neutralizing activity of bismuth subnitrate was demonstrated to have a significant postprandial effect on gastric pH. | |
CAS-Nummer |
1304-85-4 |
Molekularformel |
Bi5H9N4O22 |
Molekulargewicht |
1461.99 g/mol |
IUPAC-Name |
pentabismuth;oxygen(2-);nonahydroxide;tetranitrate |
InChI |
InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+3;4*-1;;;;;;;;;;-2/p-9 |
InChI-Schlüssel |
QGWDKKHSDXWPET-UHFFFAOYSA-E |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
Siedepunkt |
Decomposes at 260 BOILING POINT: 260 °C -HNO3 /BIONO3.H2O/ |
Color/Form |
HEAVY, MICROCRYSTALLINE POWDER WHITE POWDER |
Dichte |
4.928 |
melting_point |
Decomposes at 260 260 °C DECOMP |
Physikalische Beschreibung |
Dry Powder Odorless, slightly hygroscopic solid; [Merck Index] White powder, insoluble; [MSDSonline] |
Löslichkeit |
Insoluble PRACTICALLY INSOL IN WATER, ALC; SOL IN DILUTE HYDROCHLORIC ACID & NITRIC ACID PRACTICALLY INSOL IN ORGANIC SOLVENTS |
Herkunft des Produkts |
United States |
Q1: How does bismuth subnitrate contribute to the control of flocculation in suspensions?
A1: this compound, when added to suspensions like those containing this compound itself, can exert control over flocculation. This is primarily due to its interaction with negatively charged, colloidally dispersed particles like bentonite. Studies have shown that the positively charged this compound particles undergo heterocoagulation with the negatively charged bentonite platelets. This interaction leads to charge neutralization, effectively flocculating the suspension and mitigating caking. [] This controlled flocculation is valuable in pharmaceutical formulations to ensure uniform drug distribution.
Q2: Does this compound exhibit any direct inhibitory effects on bacterial growth?
A2: Research suggests that this compound may possess an inhibitory effect on the growth of certain bacteria. In vitro studies demonstrated a reduction in the growth of major mastitis-causing pathogens, including Streptococcus uberis, Staphylococcus aureus, and Escherichia coli, in the presence of this compound. [] This inhibitory effect, in conjunction with its potential barrier effect in teat sealant formulations, could contribute to its efficacy in preventing intramammary infections in dairy cows.
Q3: How does this compound interact with the gastrointestinal tract?
A3: While this compound is known for its use in treating gastrointestinal disorders, its interaction with the gut involves complex mechanisms. Research indicates that upon ingestion, this compound encounters the gut microbiota, specifically bacteria like E. coli, which possess the ability to reduce nitrates to nitrites. [] This reduction leads to an increase in nitrite concentration in the blood, which is associated with a decrease in arterial tension.
Q4: What is the role of this compound in protecting against drug-induced nephrotoxicity?
A4: Studies show that this compound may offer protection against nephrotoxicity induced by drugs like cyclosporine A (CSA), commonly used in transplant patients but associated with renal damage. [] this compound, being a specific inducer of renal metallothionein (MT), a protein with antioxidant properties, may contribute to this protective effect. The study further highlights that co-administration of this compound with taurine, another potent antioxidant, could significantly attenuate CSA-induced nephrotoxicity by reducing oxidative stress markers and improving renal function. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound, often represented as Bi5O(OH)9(NO3)4, possesses a more complex structure than its simplified formula suggests. Detailed spectroscopic characterization is necessary to fully elucidate its structure.
Q6: Can this compound be used in the synthesis of other bismuth compounds?
A9: Yes, this compound serves as a valuable starting material for synthesizing other bismuth compounds. Its reactivity with thiols to produce bismuth(III) trithiolates highlights its potential in this domain. [] This synthetic route opens possibilities for exploring the properties and applications of various bismuth thiolates, which could have implications in fields such as catalysis and materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


